molecular formula C16H14IN3O2S B5230306 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide

Cat. No. B5230306
M. Wt: 439.3 g/mol
InChI Key: FEFIWZMSXVGERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide inhibits the activity of NAE by covalently binding to the active site cysteine residue of the enzyme. This results in the inhibition of NEDD8 conjugation to CRLs, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 conjugation in cancer cells. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. Additionally, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide. One area of interest is the development of more potent and selective NAE inhibitors. Additionally, the combination of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide with other chemotherapeutic agents is being investigated as a potential treatment strategy for cancer. Finally, the role of NEDD8 conjugation in other cellular processes, such as DNA repair and immune regulation, is an area of active investigation.
Conclusion
In conclusion, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its mechanism of action involves the inhibition of NAE, leading to the accumulation of CRL substrates and subsequent cell cycle arrest and apoptosis in cancer cells. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide is a promising tool for the study of the role of NEDD8 conjugation in cancer cells and may have potential therapeutic applications in the treatment of various types of cancer.

Synthesis Methods

The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)acetamide to form the amide intermediate. The final step involves the reaction of the amide intermediate with carbon disulfide and sodium hydride to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide.

Scientific Research Applications

N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is essential for the function of cullin-RING ligases (CRLs), which are involved in the regulation of cell cycle progression, DNA replication, and DNA repair. Inhibition of NAE by N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-iodobenzamide leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2S/c1-10(21)18-11-6-8-12(9-7-11)19-16(23)20-15(22)13-4-2-3-5-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIWZMSXVGERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(acetylamino)phenyl]carbamothioyl}-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.